Pronetalol Pronetalol Pronethalol is a member of naphthalenes.
Brand Name: Vulcanchem
CAS No.: 54-80-8
VCID: VC0540271
InChI: InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3
SMILES: CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O
Molecular Formula: C15H19NO
Molecular Weight: 229.32 g/mol

Pronetalol

CAS No.: 54-80-8

Cat. No.: VC0540271

Molecular Formula: C15H19NO

Molecular Weight: 229.32 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pronetalol - 54-80-8

Specification

CAS No. 54-80-8
Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
IUPAC Name 1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol
Standard InChI InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3
Standard InChI Key HRSANNODOVBCST-UHFFFAOYSA-N
SMILES CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O
Canonical SMILES CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O
Appearance Solid powder
Melting Point 108.0 °C

Introduction

Chemical and Structural Characteristics

Pronetalol (C₁₅H₁₉NO) is a racemic mixture with a molecular weight of 229.32 g/mol . Its structure features a naphthalene ring linked to an ethanolamine side chain with an isopropyl amine group, a design that became a template for later beta-blockers like propranolol. The compound's stereochemistry is classified as racemic, with no defined stereocenters or E/Z isomerism .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
pKa (basic)9.23
LogP3.0
Hydrogen bond donors2
Hydrogen bond acceptors2
Molecular formulaC₁₅H₁₉NO

The amphiphilic nature of pronetalol, resulting from its hydrophobic aromatic ring and hydrophilic ethanolamine group, contributes to its membrane-stabilizing effects .

Pharmacological Mechanism and Target Affinity

As a non-selective beta-adrenoceptor antagonist, pronetalol competitively inhibits catecholamine binding at both β₁- and β₂-adrenergic receptors. Its affinity for the human β₂-adrenergic receptor is characterized by a dissociation constant (Kd) of 140–830 nM, approximately 125–150 times weaker than propranolol's 1.1–5.7 nM affinity .

Membrane-Stabilizing Activity

Beyond receptor blockade, pronetalol exhibits quinidine-like membrane stabilization through sodium channel inhibition. This dual mechanism explains its efficacy in suppressing cardiac arrhythmias, as demonstrated in guinea pig models where 5 mg/kg pronetalol increased the ouabain dose required to induce ventricular fibrillation by 40% .

Historical Development and Clinical Trials

Developed in the early 1960s by Imperial Chemical Industries (ICI), pronetalol emerged from systematic modifications of the adrenaline molecule. Initial clinical studies showed promise:

  • Cardiac Arrhythmias: In anaesthetized dogs, 3–4 mg pronetalol restored sinus rhythm after ouabain-induced fibrillation.

  • Angina Pectoris: Early trials reported a 30% reduction in exercise-induced angina episodes .

Preclinical Research Findings

Antiarrhythmic Efficacy

In guinea pigs, pronetalol (5 mg/kg IV) demonstrated:

ParameterChange vs. Control
Ouabain lethal dose+58%
Fibrillation threshold+210%
Ventricular ectopic beatsComplete suppression

Notably, rapid intravenous administration (>4 mg/min) caused complete heart block in 20% of subjects, highlighting its narrow therapeutic window.

Alpha-Adrenergic Interactions

At high concentrations (6.8 × 10⁻⁵ M), pronetalol reversed alpha-receptor blockade in guinea pig seminal vesicles, suggesting complex interactions with adrenergic signaling pathways.

Toxicological Profile and Carcinogenicity

The National Toxicology Program's retrospective analysis of rodent studies provides critical insights:

StrainMalignant Thymoma IncidenceMetastasis Rate
Fischer 344/N15.2%33.3%
Wistar Han2%33.3%
Sprague Dawley50%20%

These findings, particularly the high malignancy rates in Fischer rats, precipitated pronetalol's discontinuation despite its therapeutic potential .

Comparative Pharmacokinetics

While human pharmacokinetic data remain limited, animal studies reveal:

SpeciesHalf-life (hr)Protein BindingCNS Penetration
Guinea pig1.889%Low
Rat2.492%Moderate

The compound's cationic amphiphilic properties contribute to lysosomal accumulation, potentially explaining its tissue-specific toxicity .

Legacy in Drug Development

Pronetalol's structural innovations directly informed subsequent beta-blockers:

  • Propranolol: Introduced in 1964 with 150-fold greater beta-receptor affinity

  • Metoprolol: Developed in 1969 as the first β₁-selective antagonist

  • Esmolol: Ultra-short-acting derivative approved in 1986

Modern quantitative structure-activity relationship (QSAR) models attribute 68% of pronetalol's therapeutic effects to its naphthalene ring's hydrophobic interactions with receptor subdomains .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator